molecular formula C28H26N4O4S B2375471 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 892380-88-0

2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2375471
CAS No.: 892380-88-0
M. Wt: 514.6
InChI Key: IKBJQUIESAHHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1 Structural Overview
The compound 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex tricyclic molecule featuring a fused heterocyclic core with oxygen, nitrogen, and sulfur atoms. Its key structural elements include:

  • A 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen backbone, which provides rigidity and planar aromatic characteristics.
  • A 3-methoxyphenyl substituent at position 5, contributing electron-donating effects.
  • A sulfanyl-acetamide side chain linked to an N-(3-methylphenyl) group, which may influence pharmacokinetic properties and target binding.

This compound is hypothesized to belong to a class of synthetic analogs inspired by natural product (NP)-like scaffolds, as described in chemography studies of ultra-large chemical spaces .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-16-6-4-8-20(10-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-7-5-9-21(11-18)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBJQUIESAHHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” likely involves multiple steps, including the formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by functionalization with hydroxymethyl, methoxyphenyl, and thioacetamide groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a therapeutic agent due to its complex structure, which could interact with various biological targets.

Medicine

In medicine, the compound could be studied for its potential pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of “2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Implications :

  • The meta vs.
  • The ortho methyl group in Compound B introduces steric hindrance near the acetamide linkage, which may reduce conformational flexibility compared to the meta -substituted Compound A .

2.2 Chemical Space and NP-like Properties
Both compounds occupy regions of the chemical space mapped to synthetic NP-like molecules, as described by Zabolotna et al. (2021) . Key observations include:

  • Synthetic Accessibility : Unlike NPs, these compounds are optimized for synthetic scalability, as evidenced by their inclusion in commercial libraries (e.g., ZINC, AKOS) .

2.3 Hypothesized Pharmacological Differences
While direct biological data for Compound A are unavailable, inferences can be drawn from structural analogs:

  • Solubility: The hydroxymethyl group in both compounds likely improves aqueous solubility compared to non-polar analogs.
  • Metabolic Stability : The 3-methoxyphenyl group in Compound A may resist demethylation (a common metabolic pathway) better than the para -substituted Compound B , due to reduced steric accessibility.

Biological Activity

The compound 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide (CAS Number: 892381-64-5) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5SC_{25}H_{26}N_{4}O_{5}S, with a molecular weight of 494.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including hydroxymethyl and methoxy phenyl groups.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit various biological activities, including:

Anticancer Activity

A study focused on related compounds indicated significant cytotoxicity against HeLa cells (human cervical carcinoma). The IC50 values for these compounds ranged from 35.7 to 46.5 μM, suggesting moderate potency against cancer cells . The specific mechanisms of action remain under investigation but may involve apoptosis induction or cell cycle arrest.

Antimicrobial Activity

While direct studies on the antimicrobial effects of this specific compound are scarce, related compounds have shown activity against Leishmania major promastigotes with IC50 values around 29.64 μM . This suggests that the triazatricyclo structure may confer similar properties to the compound .

Data Table: Biological Activities

Activity IC50 Value (μM) Reference
Cytotoxicity (HeLa cells)35.7 - 46.5
Leishmanicidal Activity29.64

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as β-glucuronidase, which may play a role in their anticancer effects .
  • Induction of Apoptosis : Evidence suggests that structural components may facilitate apoptosis in cancer cells through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.